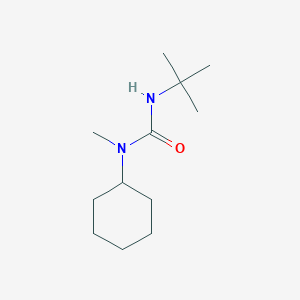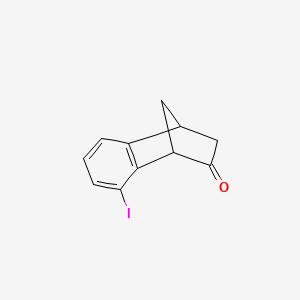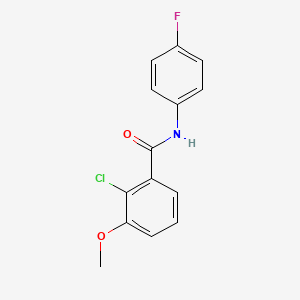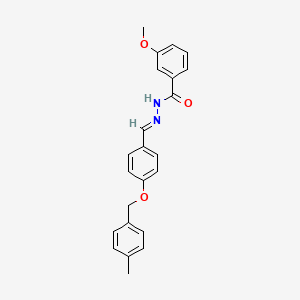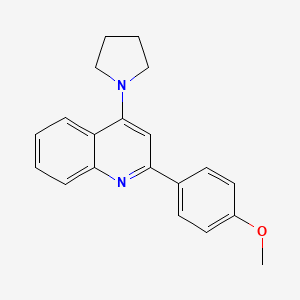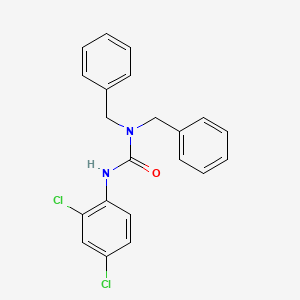
1,1-Dibenzyl-3-(2,4-dichlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibenzyl-3-(2,4-dichlorophenyl)urea: is an organic compound with the molecular formula C21H18Cl2N2O and a molecular weight of 385.296 . This compound is known for its unique structure, which includes two benzyl groups and a dichlorophenyl group attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Dibenzyl-3-(2,4-dichlorophenyl)urea can be synthesized through a multi-step process involving the reaction of benzylamine with 2,4-dichlorophenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification methods to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dibenzyl-3-(2,4-dichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the urea moiety.
Reduction: Reduced forms of the urea moiety.
Substitution: Substituted derivatives at the dichlorophenyl group.
Aplicaciones Científicas De Investigación
1,1-Dibenzyl-3-(2,4-dichlorophenyl)urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Dibenzyl-3-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cellular signaling pathways and processes .
Comparación Con Compuestos Similares
1,1-Dibenzyl-3-(3,4-dichlorophenyl)urea: Similar structure but with different substitution pattern on the phenyl ring.
1-Benzyl-3-(3,4-dichlorophenyl)urea: Lacks one benzyl group compared to 1,1-Dibenzyl-3-(2,4-dichlorophenyl)urea.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of two benzyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
86764-48-9 |
|---|---|
Fórmula molecular |
C21H18Cl2N2O |
Peso molecular |
385.3 g/mol |
Nombre IUPAC |
1,1-dibenzyl-3-(2,4-dichlorophenyl)urea |
InChI |
InChI=1S/C21H18Cl2N2O/c22-18-11-12-20(19(23)13-18)24-21(26)25(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,24,26) |
Clave InChI |
ITJZEPDILNRMBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


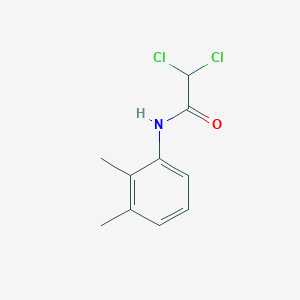

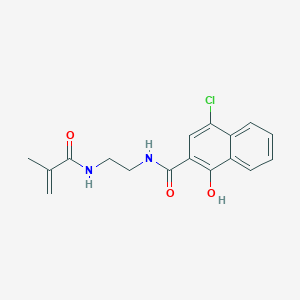
![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)

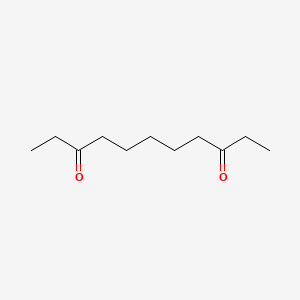
![N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B15075750.png)
